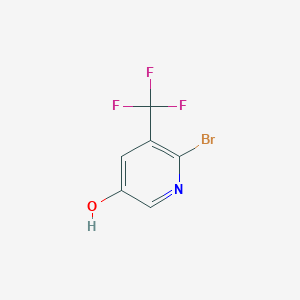
6-Bromo-5-(trifluoromethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3BrF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 6-Bromo-5-(trifluoromethyl)pyridin-3-ol typically involves the iodide displacement reaction. This method uses iodobromopyridine as the starting material, which undergoes iodide displacement with in situ generated (trifluoromethyl)copper . The reaction conditions are carefully controlled to ensure the successful incorporation of the trifluoromethyl group into the pyridine ring.
Chemical Reactions Analysis
6-Bromo-5-(trifluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various metal catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-5-(trifluoromethyl)pyridin-3-ol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique chemical properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, making it a valuable tool in drug discovery and development. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-Bromo-5-(trifluoromethyl)pyridin-3-ol can be compared with other similar compounds, such as:
3-Bromo-5-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the hydroxyl group.
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: This compound has a fluorine atom instead of a hydroxyl group.
3-(Trifluoromethyl)pyridin-2-ol: This compound lacks the bromine atom but has a similar trifluoromethyl group.
The presence of the hydroxyl group in this compound makes it unique and provides additional reactivity compared to its analogs.
Properties
Molecular Formula |
C6H3BrF3NO |
|---|---|
Molecular Weight |
241.99 g/mol |
IUPAC Name |
6-bromo-5-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-4(6(8,9)10)1-3(12)2-11-5/h1-2,12H |
InChI Key |
GEODJYNOFUSNSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


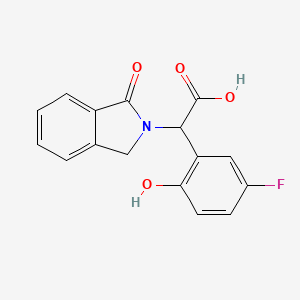
![(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12276145.png)
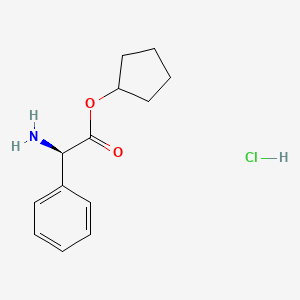
![6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid](/img/structure/B12276158.png)
![1-(4-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentane-1-carboxamide](/img/structure/B12276159.png)
![(2Z)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-7-methyl-2,3-dihydro-1-benzothiophen-3-one](/img/structure/B12276160.png)
![Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate](/img/structure/B12276161.png)
![1-Benzyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12276162.png)
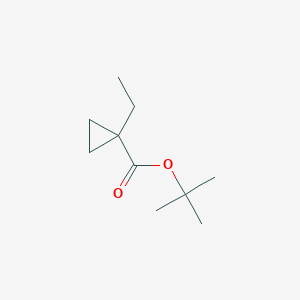

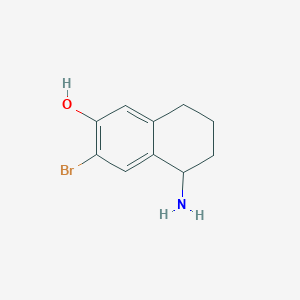
![3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)-](/img/structure/B12276193.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B12276206.png)

